Keto Bisoprolol

Description

Significance of Impurity Profiling in Pharmaceutical Development

The process of impurity profiling is a cornerstone of modern pharmaceutical development and quality assurance, ensuring the safety, efficacy, and quality of drug products. wisdomlib.orglongdom.org Impurities are defined as any components present in a drug substance or final drug product that are not the desired chemical entity or its accompanying excipients. rjpdft.comnih.gov These unwanted substances can originate from various sources, including raw materials, intermediates, by-products of chemical synthesis, or degradation of the active pharmaceutical ingredient (API) over time. longdom.orgbiomedres.us

Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the identification, quantification, and control of impurities. globalpharmatek.comajprd.com The presence of impurities, even in trace amounts, can significantly impact the safety and effectiveness of a medication. rjpdft.com Some impurities may be toxic, carcinogenic, or cause adverse reactions in patients. biomedres.us Therefore, a thorough understanding and characterization of the impurity profile is a non-negotiable aspect of a drug's registration application and ongoing quality control. longdom.orgglobalpharmatek.com

Impurity profiling plays a critical role throughout the drug development lifecycle. It aids in optimizing the synthesis process to minimize the formation of process-related impurities and helps in establishing appropriate storage conditions and shelf-life by identifying potential degradation products. globalpharmatek.com By employing advanced analytical techniques, manufacturers can ensure that impurity levels are maintained within acceptable, safe limits, thereby safeguarding public health and complying with global regulatory standards. biomedres.usresolvemass.ca

Overview of Bisoprolol as a Therapeutic Agent

Bisoprolol is a medication belonging to the beta-blocker class of drugs. medlineplus.gov It is recognized for its high selectivity for β1-adrenergic receptors, which are predominantly located in the heart muscle cells and conduction tissue. wikipedia.orgnih.gov This cardioselectivity is a key feature of its therapeutic action. patsnap.com

The primary mechanism of action for Bisoprolol involves competitively blocking the stimulation of these β1 receptors by catecholamines like adrenaline and noradrenaline. wikipedia.org This blockade results in a decreased heart rate (negative chronotropic effect) and reduced force of heart muscle contraction (negative inotropic effect). nih.govdrugbank.com By lessening the heart's workload and oxygen consumption, Bisoprolol is effective in the management of cardiovascular conditions. nih.govpatsnap.com It is principally used to treat high blood pressure (hypertension) and in the management of chronic heart failure. www.nhs.ukdrugs.comchemicalbook.com Furthermore, by blocking β1 receptors in the kidneys, Bisoprolol can inhibit the secretion of renin, an enzyme involved in a system that raises blood pressure. wikipedia.orgdrugbank.com

Definition and Classification of Keto Bisoprolol as a Related Substance (Bisoprolol Impurity K)

Within the context of Bisoprolol manufacturing and quality control, "this compound" is a commonly used synonym for a specific related substance known officially as Bisoprolol Impurity K . analyticachemie.in This compound is identified and monitored as a potential impurity in the final drug substance. According to the European Pharmacopoeia (EP), its chemical name is 2-Isopropoxyethyl 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate. synzeal.com It is also referred to as Bisoprolol USP Related Compound F in the United States Pharmacopeia. synzeal.com

Bisoprolol Impurity K is classified as an organic impurity, which is a type of impurity that can arise during the manufacturing process or storage of the drug substance. globalpharmatek.com One documented synthesis route involves the reaction of an intermediate, 2-isopropoxyethyl 4-hydroxybenzoate, with epichlorohydrin, followed by a subsequent reaction. ijper.org This indicates that it is a process-related impurity, formed from the chemical reactions used to produce Bisoprolol. As a related substance, its presence and quantity are strictly controlled within predefined limits set by regulatory authorities to ensure the purity and safety of the final Bisoprolol product. ijper.org

Interactive Data Table: Chemical Properties of this compound (Bisoprolol Impurity K)

| Property | Value |

| Chemical Name | 2-isopropoxyethyl 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate synzeal.com |

| Synonyms | This compound analyticachemie.in, Bisoprolol EP Impurity K htsbiopharma.com, Bisoprolol USP Related Compound F synzeal.com |

| CAS Number | 864544-37-6 htsbiopharma.combiosynth.com |

| Molecular Formula | C18H29NO5 htsbiopharma.combiosynth.com |

| Molecular Weight | 339.43 g/mol biosynth.com |

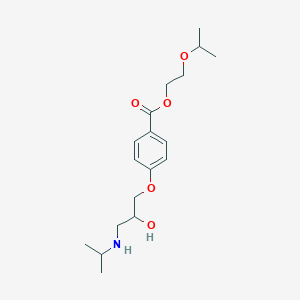

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO5/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4/h5-8,13-14,16,19-20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPZZHDDPRYPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639854 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864544-37-6 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylethoxy)ethyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24WX5W8EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Identity and Structural Characterization of Keto Bisoprolol

Systematic Nomenclature and Synonyms of Bisoprolol Impurity K

Keto Bisoprolol is identified by various names and reference codes across different pharmacopeias and chemical databases. guidechem.compharmaffiliates.comsynzeal.com The systematic IUPAC name for this compound is 2-Isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate. pharmaceresearch.com

It is commonly referred to by a number of synonyms, which include:

Bisoprolol Impurity K guidechem.com

Bisoprolol EP Impurity K synzeal.comallmpus.com

Bisoprolol USP Related Compound F synzeal.compharmaceresearch.com

Bisoprolol Related Compound F guidechem.compharmaffiliates.com

Bisoprolol Ester Impurity biosynth.compharmaffiliates.com

Cetobisoprolol guidechem.com

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzoic acid 2-(1-methylethoxy)ethyl Ester biosynth.compharmaffiliates.com

The compound is also available in a hydrochloride salt form, known as this compound Hydrochloride. simsonpharma.comchemsrc.comlgcstandards.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 864544-37-6 guidechem.compharmaffiliates.comallmpus.com |

| Molecular Formula | C18H29NO5 guidechem.comallmpus.comuni.lu |

| Molecular Weight | 339.43 g/mol biosynth.compharmaffiliates.comallmpus.com |

| IUPAC Name | 2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate uni.lu |

| InChI Key | DUPZZHDDPRYPMB-UHFFFAOYSA-N guidechem.comuni.lu |

| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O guidechem.combiosynth.com |

Structural Relationship to the Parent Bisoprolol Molecule

This compound is structurally a derivative of the parent drug, Bisoprolol. chemicalbook.com The core structure of Bisoprolol contains a phenoxypropanolamine moiety linked to a (2-isopropoxyethoxy)methyl group. wikipedia.org The key structural difference in this compound lies in the modification of this side chain.

Specifically, this compound is an ester derivative. biosynth.compharmaffiliates.com It is formed through the esterification of the carboxylic acid group of a benzoic acid precursor with a 2-(1-methylethoxy)ethanol moiety. This results in the full chemical name: 2-Isopropoxyethyl 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate. pharmaffiliates.comsynzeal.com This structural alteration designates it as "Bisoprolol Ester Impurity". pharmaffiliates.comchemsrc.com

Isomeric Considerations in this compound Structure

Similar to its parent compound, Bisoprolol, which is a racemic mixture, this compound also possesses a chiral center. synzeal.comwikipedia.orgncats.io The carbon atom of the propan-2-ol backbone that is bonded to the hydroxyl group is a stereocenter.

Consequently, this compound can exist as two enantiomers, the (R)- and (S)-isomers. The designation "(2RS)" in its chemical name, 2-Isopropoxyethyl 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate, explicitly indicates that the compound is a racemic mixture of these two stereoisomers. pharmaffiliates.comsynzeal.comallmpus.com The hydrochloride salt is also described as racemic. ncats.io

Mechanistic Pathways of Keto Bisoprolol Formation

Formation of Keto Bisoprolol as a Synthetic By-Product in Bisoprolol Manufacturing Processes

The emergence of this compound as a by-product during the manufacturing of Bisoprolol is primarily linked to the presence of an ester-containing precursor, which follows a reaction pathway parallel to the main synthesis. The standard synthesis of Bisoprolol typically starts with 4-hydroxybenzyl alcohol, which is an alcohol. googleapis.commdpi.com this compound, however, contains a distinct ester group.

The mechanistic pathway for its formation as an impurity can be postulated to involve two key side-reactions:

Oxidation of the Starting Material : The primary starting material, 4-hydroxybenzyl alcohol, or its subsequent intermediates can undergo oxidation of the benzylic alcohol group to form a carboxylic acid. This reaction yields 4-hydroxybenzoic acid as an impurity.

Esterification : The newly formed 4-hydroxybenzoic acid can then undergo an esterification reaction with 2-isopropoxyethanol (B94787), a reagent present in the reaction mixture for the synthesis of the main Bisoprolol ether side chain. This esterification leads to the formation of 2-isopropoxyethyl 4-hydroxybenzoate.

| Reaction Stage | Description | Reactants | Resulting Intermediate/Product |

| Side Reaction 1: Oxidation | Oxidation of the benzylic alcohol group of the primary starting material. | 4-hydroxybenzyl alcohol, Oxidizing agent/conditions | 4-hydroxybenzoic acid |

| Side Reaction 2: Esterification | Esterification of the carboxylic acid impurity with a reagent from the main synthesis. | 4-hydroxybenzoic acid, 2-isopropoxyethanol | 2-isopropoxyethyl 4-hydroxybenzoate |

| Impurity Pathway Step 1 | Reaction of the ester intermediate with epichlorohydrin. | 2-isopropoxyethyl 4-hydroxybenzoate, Epichlorohydrin, Base (e.g., K₂CO₃) | 2-isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate |

| Impurity Pathway Step 2 | Epoxide ring-opening of the subsequent intermediate with isopropylamine. | 2-isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate, Isopropylamine | This compound |

Directed Synthesis of this compound as a Reference Standard

The intentional synthesis of this compound is essential for its use as a certified reference standard in quality control analysis of Bisoprolol drug products. A specific, multi-step synthesis route has been developed for this purpose. ijper.org This pathway is distinct from the main Bisoprolol synthesis in its choice of starting material.

The directed synthesis of this compound (designated as Bisoprolol Impurity K) involves a three-step process: ijper.org

Step 1: Synthesis of 2-Isopropoxyethyl 4-Hydroxybenzoate This initial step involves the esterification of 4-hydroxybenzoic acid with 2-isopropoxyethanol. This reaction forms the key ester intermediate that is characteristic of the this compound structure.

Step 2: Synthesis of 2-Isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate The phenolic hydroxyl group of the intermediate from Step 1 is reacted with epichlorohydrin in the presence of a base, such as potassium carbonate. This reaction introduces the oxirane (epoxide) ring, which is a crucial reactive site for the final step. The reaction mixture is typically heated to reflux for several hours. ijper.org

| Synthesis Step | Reactants | Key Reagents & Conditions | Product | Yield (%) |

| 1 | 4-hydroxybenzoic acid, 2-isopropoxyethanol | Acid catalyst | 2-Isopropoxyethyl 4-Hydroxybenzoate | Not specified |

| 2 | 2-Isopropoxyethyl 4-Hydroxybenzoate, Epichlorohydrin | K₂CO₃, DMF, Reflux (7-8 hrs) | 2-isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate | Not specified |

| 3 | 2-isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate, Isopropylamine | Methanol, Reflux (8-10 hrs) | This compound | 21.90 (Overall) |

Analytical Methodologies for Detection, Separation, and Quantification of Keto Bisoprolol

Advanced Chromatographic Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of Keto Bisoprolol. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently employed techniques, offering high resolution and sensitivity for the separation of this compound from Bisoprolol and other related impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods for the analysis of this compound have been extensively developed and validated, primarily focusing on reversed-phase chromatography.

The selection of an appropriate stationary phase is critical for achieving the desired separation. For the analysis of Bisoprolol and its impurities, including this compound, C18 (octadecylsilyl) columns are the most frequently utilized stationary phases. The non-polar nature of the C18 stationary phase provides effective separation for the moderately polar compounds .

Several studies have demonstrated the successful use of various C18 columns. For instance, a study on the forced degradation of Bisoprolol fumarate (B1241708) employed a Cosmosil C-18 column (4.6 ID x 250mm) for the characterization of degradation products ijper.org. Another comprehensive study on the determination of related substances in Bisoprolol fumarate evaluated multiple C18 columns, including Hypersil 3 BDS C18 (100 × 4.0 mm, 3 μm), Zorbax SB C18 (150 × 4.6 mm, 3.5 μm), and Xterra MS C18 (100 × 4.6 mm, 3.5 μm) mjcce.org.mkresearchgate.net. These studies underscore the versatility and robustness of C18 columns in resolving this compound from other related compounds.

| Stationary Phase | Dimensions | Particle Size | Application |

|---|---|---|---|

| Cosmosil C-18 | 4.6 ID x 250mm | Not Specified | Forced Degradation Studies |

| Hypersil 3 BDS C18 | 100 × 4.0 mm | 3 μm | Related Substance Analysis |

| Zorbax SB C18 | 150 × 4.6 mm | 3.5 μm | Related Substance Analysis |

| Xterra MS C18 | 100 × 4.6 mm | 3.5 μm | Related Substance Analysis |

The composition of the mobile phase and the elution mode are tailored to achieve optimal separation. A combination of an aqueous phase (often a buffer) and an organic modifier is typical. For instance, a mobile phase consisting of methanol, phosphate buffer (pH 3.5), and acetonitrile in a 45:35:20 ratio has been used ijper.org.

Gradient elution is frequently employed to enhance the separation of complex mixtures of impurities. A study by Lazarevska Todevska et al. developed a gradient method using 0.2% (v/v) perchloric acid as the aqueous phase and acetonitrile as the organic modifier mjcce.org.mkresearchgate.net. The gradient profile on an Xterra MS C18 column was as follows:

0-1 min: 22% acetonitrile

1-2 min: 22% – 26% acetonitrile

2-6 min: 26% acetonitrile

6-7 min: 26% – 45% acetonitrile

7-9.3 min: 45% acetonitrile

Role and Implications of Keto Bisoprolol in Pharmaceutical Quality Assurance and Control

Development of Impurity Control Strategies for Bisoprolol Drug Products

The identification and quantification of impurities are foundational to developing robust impurity control strategies. Keto Bisoprolol serves as a key reference standard in this process. Manufacturers utilize characterized reference standards of this compound for:

Analytical Method Development: Establishing sensitive and specific analytical methods, typically High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, to accurately separate and quantify this compound from the main Bisoprolol peak and other related substances veeprho.comsynzeal.comshd-pub.org.rs.

Method Validation: Validating these analytical methods according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) veeprho.comsynzeal.com.

Routine Quality Control (QC): Implementing validated methods for routine testing of Bisoprolol drug substance batches and finished products to ensure that this compound levels remain within acceptable, pre-defined limits veeprho.comsynzeal.com.

Regulatory Submissions: Providing comprehensive impurity profiles and control strategies as part of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to regulatory authorities veeprho.comsynzeal.com.

The availability of high-purity this compound reference standards is indispensable for manufacturers to establish and maintain effective control over this impurity, thereby preventing potential delays in product approvals openpr.com.

Monitoring of this compound in Bisoprolol Stability Studies

Stability studies are crucial for understanding how a drug product degrades over time under various environmental conditions, such as temperature, humidity, and light. This compound can be formed as a degradation product of Bisoprolol, making its monitoring during stability testing essential shd-pub.org.rs.

Research indicates that this compound (Impurity K) can be generated through various degradation pathways:

Alkaline Hydrolysis: Formation of Impurity K has been observed under alkaline conditions shd-pub.org.rs.

Oxidative Degradation: Oxidative stress can also lead to the formation of this compound shd-pub.org.rs.

Thermal Degradation: Elevated temperatures can contribute to the degradation of Bisoprolol, resulting in the formation of Impurity K shd-pub.org.rs.

Photodegradation: Exposure to light can also induce the formation of this compound shd-pub.org.rs.

By monitoring the levels of this compound during accelerated and long-term stability studies, pharmaceutical companies can:

Identify critical degradation pathways.

Determine the shelf-life of the drug product.

Establish appropriate storage conditions.

Ensure that the impurity levels remain within acceptable limits throughout the product's expiry period openpr.com.

Table 1: Formation Pathways of this compound (Bisoprolol EP Impurity K)

| Stress Condition | Observed Formation of this compound | Supporting Evidence |

| Alkaline Hydrolysis | Yes | shd-pub.org.rs |

| Oxidative Degradation | Yes | shd-pub.org.rs |

| Thermal Degradation | Yes | shd-pub.org.rs |

| Photodegradation | Yes | shd-pub.org.rs |

Adherence to Pharmacopoeial Standards and Regulatory Guidelines for Related Substances

Pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), set stringent standards for drug purity and the control of related substances. This compound is explicitly listed and controlled under these pharmacopoeial monographs.

Identification: this compound is identified as "Bisoprolol EP Impurity K" in the European Pharmacopoeia and as "Bisoprolol USP Related Compound F" in the United States Pharmacopeia veeprho.comsynzeal.comcymitquimica.com.

Monographs: Pharmacopoeial monographs for Bisoprolol fumarate (B1241708) specify limits for identified and unidentified impurities, including Impurity K. These monographs often mandate the use of specific HPLC methods to ensure adequate separation and quantification akjournals.comresearchgate.net.

Regulatory Compliance: Adherence to these pharmacopoeial limits and analytical requirements is mandatory for market authorization and ongoing compliance. Regulatory bodies like the EMA and FDA rely on these standards to ensure drug quality veeprho.comopenpr.comcymitquimica.comsigmaaldrich.comresearchgate.net.

Reference Standards: The availability and use of certified reference standards for this compound are critical for demonstrating compliance with pharmacopoeial requirements openpr.comsigmaaldrich.com.

Emerging Research Avenues and Future Perspectives on Keto Bisoprolol

Investigation of Novel Formation Pathways and Degradation Kinetics

Research into the formation and degradation of Bisoprolol impurities, including Keto Bisoprolol, is crucial for understanding its stability profile. Studies have revealed that Bisoprolol can degrade under various stress conditions, leading to the formation of several related substances.

Degradation Pathways: Forced degradation studies have identified that Bisoprolol is susceptible to hydrolytic (acidic and alkaline), oxidative, and thermal stress shd-pub.org.rsukim.mkimpactfactor.org. Specifically, alkaline hydrolysis, oxidative degradation, and thermal degradation have been shown to produce Bisoprolol Impurity K (this compound) shd-pub.org.rsukim.mk. Acid hydrolysis, on the other hand, primarily leads to the formation of Impurity A, along with Impurities L and D shd-pub.org.rsukim.mkimpactfactor.org. Photodegradation can also result in the formation of Impurities A, L, G, and K shd-pub.org.rsukim.mk. Furthermore, the Maillard reaction between Bisoprolol fumarate (B1241708) and reducing carbohydrates, such as lactose, can lead to the formation of N-formylbisoprolol researchgate.net.

Synthesis-Related Formation: The synthesis process of Bisoprolol itself can also be a source of impurities. Earlier synthesis routes involving high reaction temperatures or direct use of strong acid catalysts for intermediate preparation have been noted to yield products with higher concentrations of impurities google.comgoogleapis.com. For instance, the preparation of the intermediate 4-((2-isopropoxyethoxy)methyl)phenol (B23825) at high temperatures (around 150°C) can increase impurity levels google.comgoogleapis.com.

Development of Predictive Models for Impurity Generation

The anticipation and identification of potential impurities are critical steps in pharmaceutical development. Advanced analytical techniques and computational approaches are being employed to develop predictive models for impurity generation.

Computational and Analytical Integration: Sophisticated techniques such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-MS/HRMS) are instrumental in creating comprehensive impurity profiles researchgate.net. By combining targeted and untargeted approaches, researchers can identify known impurities and detect unexpected ones researchgate.net. The use of a "reaction matrix" can help predict potential impurities that should be monitored during synthesis and stability studies researchgate.net. These models are essential for understanding how variations in synthesis routes, starting materials, reaction conditions, excipients, solvents, and storage conditions can influence the impurity profile researchgate.net.

Advanced In-silico Approaches for Understanding Impurity Characteristics

In-silico methodologies offer powerful tools for elucidating the structural characteristics and potential properties of impurities like this compound, complementing experimental findings.

Structural Elucidation and Property Prediction: Computational chemistry techniques, including in-silico fragmentation and the assignment of characteristic fragments and neutral losses, are vital for confirming the proposed structures of identified impurities researchgate.net. Furthermore, predicted values for properties such as pKa and Collision Cross Section (CCS) for this compound are available, aiding in its characterization and analytical method development guidechem.comuni.lu. These in-silico predictions can provide insights into the behavior and properties of impurities, which is essential for risk assessment and regulatory submissions impactfactor.orguni.lu. The potential for in-silico determination of toxicity and biological activity of degradation products is also an emerging area of research impactfactor.org.

Strategies for Mitigation and Control of this compound Formation

Effective strategies for minimizing the formation of this compound and other impurities are central to ensuring the quality of Bisoprolol drug products.

Process Optimization: Improving synthesis processes is a key strategy. For example, the development of novel processes using activated silica (B1680970) as a catalyst for intermediate preparation, instead of strong acids or high temperatures, has shown promise in reducing impurity formation and improving yields google.comgoogleapis.com. Careful control over reaction parameters such as temperature, pH, and catalyst selection during synthesis is crucial google.comgoogleapis.com.

Analytical Monitoring and Standards: The availability of high-purity impurity reference standards, such as those for Bisoprolol EP Impurity K, is indispensable for developing and validating analytical methods like HPLC and LC-MS/MS openpr.com. These standards enable accurate identification, quantification, and monitoring of impurities in both the drug substance and finished product, ensuring compliance with pharmacopoeial thresholds and regulatory requirements openpr.com. Robust stability studies, supported by these standards, are essential for understanding degradation pathways and shelf-life openpr.com.

Formulation Development: Understanding excipient compatibility and optimizing formulation parameters can also play a role in mitigating impurity formation during storage. Research into the Maillard reaction, for instance, highlights the importance of considering interactions between the active pharmaceutical ingredient (API) and excipients like reducing sugars researchgate.net.

Compound List

Bisoprolol

this compound (Bisoprolol EP Impurity K, Bisoprolol Related Compound F)

Bisoprolol Fumarate

Bisoprolol Impurity A

Bisoprolol Impurity D

Bisoprolol Impurity G

Bisoprolol Impurity K

Bisoprolol Impurity L

Bisoprolol Impurity Q

Bisoprolol Alcohol Impurity

Bisoprolol Carboxylic Acid Impurity

Bisoprolol EP Impurity A

Bisoprolol EP Impurity C

Bisoprolol EP Impurity D

Bisoprolol EP Impurity F

Bisoprolol EP Impurity K Hydrochloride

Bisoprolol EP Impurity N

Bisoprolol EP Impurity U

Bisoprolol Ester Hydrochloride Impurity

Bisoprolol Hydroxymethyl Oxiran Impurity

Bisoprolol Trifluoro Acetic Acid

Bisoprolol Dimer Impurity

N-formylbisoprolol

4-hydroxybenzyl alcohol

4-((2-isopropoxyethoxy)methyl)phenol

2-isopropoxyethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]benzoate

1-(isopropyl amino)-3-(4-methylphenoxy) propan-2-ol

2-isopropoxyethyl 4-(2-hydroxy-2-(isopropylmino)ethoxy) benzoate (B1203000)

4-[(2-Isopropoxyethoxy)methyl]phenol

3-[4-((2-Isopropoxyethoxy) methyl) phenoxy]-1, 2-propanediol

3,3'-(isopropylazanediyl) bis (1-(4-((2- isopropoxyethoxy) methyl) phenoxy) propan-2-ol)

2-((p-tolyloxy) methyl) oxirane

Bisoprolol Impurity J

Bisoprolol Impurity M

Bisoprolol Impurity R

Atrazine

Q & A

Q. What validated analytical methods are recommended for detecting bisoprolol fumarate degradation products in pharmaceutical formulations?

Forced degradation studies under stress conditions (e.g., acidic, alkaline, oxidative) coupled with HPLC-UV analysis are essential. Method validation should follow ICH guidelines for specificity, linearity, and accuracy. The alternative HPLC method demonstrated resolution >2.24 between bisoprolol and impurity G, enabling reliable quantification of degradation pathways .

Q. How should researchers design bioequivalence studies for immediate-release bisoprolol formulations?

Utilize a crossover design with plasma concentration-time profiling, incorporating validated HPLC methods for quantification. Consider Biopharmaceutics Classification System (BCS) principles; bisoprolol's high solubility/permeability may support biowaivers under specific conditions. Reference the European Pharmacopoeia's dissolution criteria and comparative pharmacokinetic parameters (Cmax, AUC) .

Q. What factorial design parameters are critical for optimizing bisoprolol matrix tablet formulations?

A 2³ factorial design can assess variables like polymer concentration (A: 15.28 mg), filler ratio (B: 32.12 mg), and lubricant content (C: 30.31 mg). Responses include drug release at 6 hours (R6h) and tablet hardness. Validate models via checkpoint experiments, ensuring <5% error between predicted and observed results .

II. Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize bisoprolol matrix tablets while balancing drug release and mechanical properties?

Implement a 2³ factorial design with independent variables (e.g., polymer ratios) and responses (R6h release, hardness). Use software like Design Expert® to generate desirability functions, targeting 41.6% release at 6 hours and 4.65 kg/cm² hardness. Validate models through checkpoint experiments with <5% error margins .

Q. What methodological strategies address contradictions between in vitro dissolution and in vivo absorption data for sustained-release bisoprolol formulations?

Conduct IVIVC (In Vitro-In Vivo Correlation) studies using convolution/deconvolution methods. Adjust hydrodynamic conditions in dissolution apparatus to mimic gastrointestinal motility. Cross-validate with clinical pharmacokinetic data, particularly focusing on Cmax and Tlag parameters .

How can the PICOT framework structure clinical research questions evaluating bisoprolol's hemodynamic effects in heart failure patients?

Define Population (NYHA Class II-III), Intervention (bisoprolol titration), Comparison (placebo/standard care), Outcome (LVEF improvement), and Timeframe (6-month follow-up). This approach enables precise hypothesis testing, as demonstrated in the CIBIS trial which correlated heart rate reduction (16.3 bpm) with survival benefits .

Q. What experimental designs effectively compare bisoprolol's β1-selectivity advantages against carvedilol in hemodialysis patients?

Implement a prospective cohort study with propensity score matching. Monitor intradialytic hypotension incidence and β-blocker dialyzability through pre/post-HD plasma concentration ratios. Statistical analysis should include Cox regression for mortality risk and ANCOVA for blood pressure variability .

Methodological Notes

- Analytical Validation : Ensure HPLC methods comply with ICH Q2(R1) guidelines, including system suitability tests (resolution ≥2.0, tailing factor <2) .

- Clinical Trial Design : Use stratified randomization to account for comorbidities (e.g., diabetes) in bisoprolol efficacy studies. The CIBIS trial achieved 82% LVFS improvement in the bisoprolol group vs. 51% in placebo, demonstrating protocol rigor .

- Data Contradiction Analysis : Apply Bland-Altman plots for method comparison studies (e.g., HPLC vs. UV spectroscopy) to identify systematic biases in degradation product quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.